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Compound of Interest

Compound Name: Atherosperminine

Cat. No.: B1209876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Atherosperminine, a phenanthrene alkaloid with the molecular formula C20H23NO2, is a

natural compound of significant interest due to its diverse pharmacological activities. Isolated

from plant species such as Atherosperma moschatum and Fissistigma glaucescens, this

molecule has demonstrated antiplasmodial, antioxidant, cholinesterase inhibitory, and smooth

muscle relaxant properties. This technical guide provides a comprehensive overview of

Atherosperminine, including its chemical properties, biological activities with available

quantitative data, and detailed experimental protocols for its extraction and biological

evaluation. The guide also visualizes key experimental workflows and the proposed

mechanism of action to facilitate further research and drug development efforts.

Chemical and Physical Properties
Atherosperminine is characterized by the following properties:
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Property Value Source

Molecular Formula C20H23NO2 [1][2]

Molecular Weight ~309.4 g/mol [3]

CAS Number 5531-98-6 [2]

Class Phenanthrene Alkaloid [4]

Natural Sources

Atherosperma moschatum,

Fissistigma glaucescens,

Cryptocarya nigra

Biological Activities and Quantitative Data
Atherosperminine exhibits a range of biological activities, with quantitative data summarized

below.

Biological
Activity

Assay Target IC50 Value Source

Antiplasmodial

Activity
in vitro

Plasmodium

falciparum
5.80 µM

Antioxidant

Activity

DPPH Radical

Scavenging
DPPH Radical 54.53 µg/mL

Cholinesterase

Inhibition
Ellman's Method

Acetylcholinester

ase (AChE) &

Butyrylcholineste

rase (BChE)

Not Documented

Smooth Muscle

Relaxation
in vitro

cAMP

Phosphodiestera

se

Not Documented

Experimental Protocols
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Extraction and Isolation of Atherosperminine from
Atherosperma moschatum
This protocol is adapted from the general methodology for alkaloid extraction from

Atherosperma moschatum.

3.1.1. Materials

Dried and powdered bark of Atherosperma moschatum

Methanol

Ammonia solution (25%)

Chloroform

Sulfuric acid (5%)

Anhydrous sodium sulfate

Silica gel for column chromatography

TLC plates

Dragendorff's reagent

3.1.2. Procedure

Extraction: Moisten the powdered bark with ammonia solution and extract with methanol

using a Soxhlet apparatus for 48-72 hours.

Acid-Base Extraction:

Concentrate the methanolic extract under reduced pressure.

Dissolve the residue in 5% sulfuric acid and filter.

Wash the acidic solution with chloroform to remove non-alkaloidal compounds.
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Make the aqueous layer alkaline (pH 9-10) with ammonia solution.

Extract the liberated alkaloids with chloroform.

Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate the

solvent to obtain the crude alkaloid mixture.

Chromatographic Purification:

Subject the crude alkaloid mixture to column chromatography on silica gel.

Elute the column with a gradient of chloroform and methanol.

Monitor the fractions using TLC and visualize with UV light and Dragendorff's reagent.

Combine fractions containing Atherosperminine and evaporate the solvent to yield the

purified compound.

Powdered Bark of
Atherosperma moschatum

Soxhlet Extraction
(Methanol, NH3)

Acid-Base Extraction

Column Chromatography
(Silica Gel)

Purified Atherosperminine
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Figure 1. Workflow for the extraction and isolation of Atherosperminine.

Antiplasmodial Activity Assay against Plasmodium
falciparum
This protocol describes a general in vitro assay for determining the antiplasmodial activity.

3.2.1. Materials

Plasmodium falciparum culture (chloroquine-sensitive or resistant strains)

Human erythrocytes (O+)

RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine

Atherosperminine stock solution (in DMSO)

96-well microtiter plates

[³H]-hypoxanthine or SYBR Green I dye

Scintillation counter or fluorescence plate reader

3.2.2. Procedure

Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes in

supplemented RPMI-1640 medium.

Assay Setup:

Prepare serial dilutions of Atherosperminine in culture medium in a 96-well plate.

Add parasitized erythrocytes (1-2% parasitemia, 2.5% hematocrit) to each well.

Include positive (e.g., chloroquine) and negative (vehicle) controls.
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Incubation: Incubate the plates for 48-72 hours in a controlled environment (37°C, 5% CO₂,

5% O₂, 90% N₂).

Quantification of Parasite Growth:

Radiolabeling Method: Add [³H]-hypoxanthine to each well and incubate for another 24

hours. Harvest the cells and measure the incorporated radioactivity using a scintillation

counter.

SYBR Green I Method: Lyse the cells and add SYBR Green I dye, which intercalates with

parasite DNA. Measure the fluorescence intensity.

Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth

inhibition against the logarithm of the drug concentration.

DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing the antioxidant activity of

Atherosperminine.

3.3.1. Materials

Atherosperminine stock solution (in methanol or ethanol)

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol or ethanol)

Ascorbic acid or Trolox (positive control)

96-well microplate

Spectrophotometer

3.3.2. Procedure

Reaction Mixture:

In a 96-well plate, add different concentrations of Atherosperminine solution.

Add the DPPH solution to each well.
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Include a control (DPPH solution with solvent) and a positive control.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of the solutions at 517 nm.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the

formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50

value from the dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used method for determining cholinesterase inhibitory activity.

3.4.1. Materials

Acetylcholinesterase (AChE) from electric eel or human recombinant source

Acetylthiocholine iodide (ATCI)

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Phosphate buffer (pH 8.0)

Atherosperminine stock solution (in a suitable solvent)

Donepezil or galantamine (positive control)

96-well microplate

Microplate reader

3.4.2. Procedure

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

Assay Setup:
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In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of

Atherosperminine.

Add the AChE solution to initiate the pre-incubation.

Include a blank (no enzyme), a negative control (enzyme and solvent), and a positive

control.

Enzymatic Reaction: Initiate the reaction by adding the ATCI substrate.

Measurement: Immediately measure the increase in absorbance at 412 nm over time in

kinetic mode. The rate of color change is proportional to the enzyme activity.

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of

Atherosperminine and determine the IC50 value.

Mechanism of Action
Inhibition of cAMP Phosphodiesterase
The primary mechanism of action for the smooth muscle relaxant effects of Atherosperminine
is the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). PDEs

are enzymes that degrade cAMP, a crucial second messenger in many signaling pathways. By

inhibiting PDE, Atherosperminine increases intracellular cAMP levels, leading to the activation

of protein kinase A (PKA) and subsequent downstream signaling events that promote smooth

muscle relaxation.
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Figure 2. Proposed signaling pathway for Atherosperminine-induced smooth muscle
relaxation via cAMP phosphodiesterase inhibition.

Interaction with Dopamine Receptors
Psychopharmacological studies suggest that Atherosperminine may interact with dopamine

receptors. Unlike its precursor, (-)-nuciferine, which acts as a dopamine receptor antagonist,

Atherosperminine exhibits effects associated with dopamine receptor stimulation. These

effects include the induction of stereotypy and an increase in spontaneous motor activity.

However, the direct binding affinities and functional activities at specific dopamine receptor

subtypes have not been quantitatively determined.

Synthesis
Currently, there is no detailed, publicly available protocol for the total chemical synthesis of

Atherosperminine. The compound is available from commercial suppliers through custom

synthesis.

Conclusion
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Atherosperminine is a promising natural product with a variety of biological activities that

warrant further investigation. The data and protocols presented in this guide are intended to

provide a solid foundation for researchers and drug development professionals to explore the

therapeutic potential of this phenanthrene alkaloid. Future research should focus on elucidating

the specific molecular targets, conducting comprehensive structure-activity relationship studies,

and developing a scalable synthetic route to facilitate further preclinical and clinical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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